2,4-Dichloro-6-methoxybenzoic acid
Overview
Description
2,4-Dichloro-6-methoxybenzoic acid is an organochlorine compound with the molecular formula C8H6Cl2O3. It is a derivative of benzoic acid and is known for its use as a selective systemic herbicide. This compound is particularly effective in controlling broadleaf weeds and is commonly used in agricultural settings .
Mechanism of Action
Target of Action
2,4-Dichloro-6-methoxybenzoic acid, also known as Dicamba, is a selective systemic herbicide . Its primary targets are annual and perennial broadleaf weeds . It is used for general weed control in various applications such as grain crops, turf areas, and non-crop areas .
Mode of Action
Dicamba acts by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of the target weeds . It disrupts transport systems and interferes with nucleic acid metabolism .
Biochemical Pathways
Dicamba’s action leads to the disruption of normal plant growth processes, causing abnormal growth patterns that eventually lead to the death of the plant .
Pharmacokinetics
Dicamba is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties .
Result of Action
The result of Dicamba’s action is the death of the target weeds. It causes uncontrolled growth in these plants, leading to their eventual death . This makes Dicamba an effective herbicide for controlling broadleaf weeds.
Action Environment
The action of Dicamba can be influenced by environmental factors. For example, its volatility can lead to off-target damage if it is applied under windy conditions or at high temperatures . It is also important to note that Dicamba’s effectiveness can be influenced by the pH of the soil, with acidic soils increasing its persistence .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6-methoxybenzoic acid is poorly metabolized, and the pathways involved include demethylation, hydroxylation, and glucuronic acid conjugation .
Cellular Effects
It has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methoxybenzoic acid typically involves the chlorination of 6-methoxybenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient chlorination and high yield. The product is then purified through crystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium hydroxide are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
2,4-Dichloro-6-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of herbicides and pesticides
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: Another chlorinated derivative of benzoic acid with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action but different chemical structure
Uniqueness
2,4-Dichloro-6-methoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its effectiveness as a selective herbicide and its relatively low toxicity to non-target organisms make it a valuable compound in agricultural applications .
Properties
IUPAC Name |
2,4-dichloro-6-methoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLIBSRWMLMNIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543646 | |
Record name | 2,4-Dichloro-6-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94294-09-4 | |
Record name | 2,4-Dichloro-6-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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